2-Methylmalonoyl carnitine

Description

Nomenclature and Classification within Acylcarnitine Biology

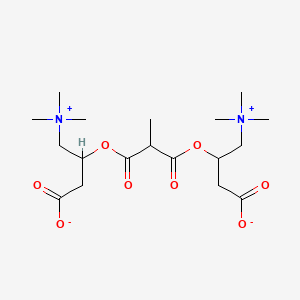

2-Methylmalonoyl carnitine, also known as O-methylmalonylcarnitine, belongs to the class of organic compounds known as acylcarnitines. nih.govhmdb.ca Its systematic IUPAC name is 3-(2-carboxypropanoyloxy)-4-(trimethylazaniumyl)butanoate. nih.gov Acylcarnitines are esters of carnitine and are crucial for the transport of acyl-groups, which are essentially fatty acids and organic acids, from the cytoplasm into the mitochondria for energy production through a process called beta-oxidation. hmdb.ca

The classification of acylcarnitines is primarily based on the length of the carbon chain of the acyl group. rsu.lvresearchgate.net this compound is categorized as a short-chain acylcarnitine due to its methylmalonyl group. hmdb.ca This group of short-chain acylcarnitines, which also includes molecules like acetylcarnitine (C2) and propionylcarnitine (B99956) (C3), is the most abundant type of carnitine in the body. hmdb.camdpi.com

Historical Context of Acylcarnitine Discovery and Research Evolution

The journey of acylcarnitine research began with the discovery of carnitine itself in meat extracts in 1905, with its structure being elucidated in 1927. biocrates.com The fundamental role of carnitine and its acylated forms in metabolism was first described in insects. biocrates.com The physiological importance of acylcarnitines in mammals was recognized nearly six decades ago in studies involving rodents. rsu.lv

Over the years, research has identified approximately 80 different acylcarnitines that have been rigorously studied and cataloged. rsu.lv The advent of tandem mass spectrometry (MS/MS) has revolutionized the field, enabling the analysis of acylcarnitines and facilitating newborn screening for a variety of inborn errors of metabolism. testcatalog.org This technology allows for the detection of abnormal acylcarnitine profiles, which can be indicative of specific enzyme deficiencies. testcatalog.org The number of publications and clinical studies on acylcarnitines has seen a significant increase, reflecting their growing importance in metabolic research. rsu.lv

Academic Significance of this compound as a Metabolite

The academic significance of this compound lies primarily in its role as a biomarker for certain inborn errors of metabolism, most notably methylmalonic acidemia (MMA). wikipedia.orgnewenglandconsortium.org MMA is a group of inherited disorders that disrupt the normal metabolism of certain amino acids and fats, leading to the accumulation of methylmalonic acid in the body. wikipedia.org

In individuals with MMA, the enzyme methylmalonyl-CoA mutase is deficient, causing a buildup of methylmalonyl-CoA. wikipedia.orgnewenglandconsortium.org Carnitine plays a crucial role in detoxifying this buildup by converting methylmalonyl-CoA to this compound, which can then be excreted in the urine. newenglandconsortium.orgnih.gov Therefore, elevated levels of this compound in blood and urine are a key diagnostic marker for this condition. nih.govmdpi.com The administration of L-carnitine is a therapeutic strategy to enhance the elimination of these toxic acyl groups. nih.govnih.govnih.gov

The study of this compound also provides valuable insights into mitochondrial function and the intricate pathways of branched-chain amino acid metabolism. nih.govnih.gov

Overview of Research Trajectories for Short-Chain Branched Acylcarnitines

Research on short-chain branched acylcarnitines, including this compound, is following several key trajectories. A significant area of focus is their application in the early diagnosis and monitoring of inborn errors of metabolism. biocrates.com The development of advanced analytical techniques, such as machine learning algorithms applied to metabolomic data, aims to improve the accuracy of diagnostic screening for conditions like MMA. nih.gov

Furthermore, there is growing interest in the role of short-chain acylcarnitines in a broader range of diseases. Altered levels of these metabolites have been observed in various chronic conditions, including cardiovascular diseases and some cancers. rsu.lvresearchgate.net Studies are also exploring the link between short-chain acylcarnitine levels and conditions like insulin (B600854) resistance and frailty in the elderly. nih.govwur.nl The potential for a "branched-chain" specific carnitine-acylcarnitine translocator in mitochondria is another active area of investigation. nih.gov These research directions highlight the expanding importance of short-chain branched acylcarnitines as indicators of metabolic health and disease.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H32N2O8 |

|---|---|

Molecular Weight |

404.5 g/mol |

IUPAC Name |

3-[3-[1-carboxylato-3-(trimethylazaniumyl)propan-2-yl]oxy-2-methyl-3-oxopropanoyl]oxy-4-(trimethylazaniumyl)butanoate |

InChI |

InChI=1S/C18H32N2O8/c1-12(17(25)27-13(8-15(21)22)10-19(2,3)4)18(26)28-14(9-16(23)24)11-20(5,6)7/h12-14H,8-11H2,1-7H3 |

InChI Key |

QKHVLWROSZPHTE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)OC(CC(=O)[O-])C[N+](C)(C)C)C(=O)OC(CC(=O)[O-])C[N+](C)(C)C |

Origin of Product |

United States |

Biochemical Roles and Metabolic Interrelations of 2 Methylmalonoyl Carnitine

General Principles of Carnitine and Acylcarnitine Metabolism

L-carnitine is a quaternary ammonium (B1175870) compound that plays a critical role in cellular energy metabolism. creative-proteomics.comscielo.br It is involved in the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they can be broken down through β-oxidation to produce energy in the form of adenosine (B11128) triphosphate (ATP). nih.govmetwarebio.commdpi.com This function is essential for tissues that rely heavily on fatty acid oxidation for energy, such as cardiac and skeletal muscle. nih.gov

Biosynthesis Pathways of L-Carnitine and Enzymatic Steps

While L-carnitine can be obtained from dietary sources, particularly red meat and dairy products, it is also synthesized endogenously in a multi-step pathway that primarily occurs in the liver and kidneys. creative-proteomics.comcreative-proteomics.comresearchgate.net The biosynthesis of L-carnitine involves a series of four enzymatic reactions, starting from the precursor Nε-trimethyllysine (TML), which is itself derived from the methylation of lysine (B10760008) residues within proteins. creative-proteomics.comwikipedia.orgplos.org

The pathway requires the concerted action of four key enzymes: 6-N-Trimethyllysine Dioxygenase (TMLD), 3-Hydroxy-6-N-trimethyllysine Aldolase (B8822740) (HTMLA), 4-N-Trimethylaminobutyraldehyde Dehydrogenase (TMABADH), and γ-Butyrobetaine Dioxygenase (BBD). researchgate.netwikipedia.org

The first committed step in L-carnitine biosynthesis is catalyzed by 6-N-trimethyllysine dioxygenase (TMLD), also known as trimethyllysine hydroxylase (TMLH). nih.govnih.gov This enzyme is located in the mitochondria. nih.gov TMLD is a non-heme iron (Fe(II)) and 2-oxoglutarate-dependent oxygenase that hydroxylates Nε-trimethyllysine (TML) to form 3-hydroxy-Nε-trimethyllysine (HTML). wikipedia.orgnih.govwikipedia.org The reaction requires molecular oxygen (O2) and uses 2-oxoglutarate as a co-substrate, which is converted to succinate (B1194679) and carbon dioxide (CO2). wikipedia.orgwikipedia.org L-ascorbate is also required as a cofactor for this enzymatic reaction. wikipedia.org

Table 1: 6-N-Trimethyllysine Dioxygenase (TMLD) Reaction Summary

| Enzyme | Substrates | Products | Cofactors | Cellular Location |

| 6-N-Trimethyllysine Dioxygenase (TMLD/TMLHE) | N6,N6,N6-trimethyl-L-lysine, 2-oxoglutarate, O2 | 3-hydroxy-N6,N6,N6-trimethyl-L-lysine, Succinate, CO2 | Fe(II), L-ascorbate | Mitochondria |

Following its synthesis in the mitochondria, 3-hydroxy-Nε-trimethyllysine (HTML) is transported to the cytosol. nih.gov Here, the second step of the pathway is catalyzed by 3-hydroxy-Nε-trimethyllysine aldolase (HTMLA). wikipedia.orgnih.gov This enzyme is a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent aldolase. researchgate.netwikipedia.org HTMLA catalyzes the cleavage of HTML into two products: 4-N-trimethylaminobutyraldehyde (TMABA) and glycine. wikipedia.orgnih.gov The identification of the specific gene encoding this mammalian enzyme has been challenging. wikipedia.org

The third reaction in the L-carnitine biosynthesis pathway is the oxidation of 4-N-trimethylaminobutyraldehyde (TMABA) to γ-butyrobetaine (also known as 4-N-trimethylaminobutyrate). wikipedia.orgnih.gov This step is catalyzed by the cytosolic enzyme 4-N-trimethylaminobutyraldehyde dehydrogenase (TMABADH), a NAD+-dependent enzyme. wikipedia.orgwikipedia.org This enzyme belongs to the aldehyde dehydrogenase family and catalyzes the irreversible oxidation of TMABA to its corresponding acid, γ-butyrobetaine. t3db.cauniprot.org

Table 2: Key Enzymes in L-Carnitine Biosynthesis

| Enzyme | Abbreviation | Reaction Step | Key Function |

| 6-N-Trimethyllysine Dioxygenase | TMLD | 1 | Hydroxylation of TML to HTML. wikipedia.orgwikipedia.org |

| 3-Hydroxy-6-N-trimethyllysine Aldolase | HTMLA | 2 | Cleavage of HTML into TMABA and glycine. wikipedia.org |

| 4-N-Trimethylaminobutyraldehyde Dehydrogenase | TMABADH | 3 | Oxidation of TMABA to γ-butyrobetaine. wikipedia.orgwikipedia.org |

| γ-Butyrobetaine Dioxygenase | BBD | 4 | Hydroxylation of γ-butyrobetaine to L-carnitine. wikipedia.orgwikipedia.org |

The final step in the synthesis of L-carnitine is the stereospecific hydroxylation of γ-butyrobetaine. wikipedia.org This reaction is catalyzed by γ-butyrobetaine dioxygenase (BBD), also known as γ-butyrobetaine hydroxylase (BBOX1). wikipedia.orgwikipedia.orgpatsnap.com Similar to TMLD, BBD is a non-heme iron (Fe(II)) and 2-oxoglutarate-dependent dioxygenase that also requires ascorbate. wikipedia.orgnih.gov The enzyme catalyzes the conversion of γ-butyrobetaine, 2-oxoglutarate, and O2 into L-carnitine, succinate, and CO2. wikipedia.orgmonarchinitiative.org This crucial final enzyme is found in the liver, kidneys, and brain, which are the primary sites of endogenous L-carnitine production. researchgate.netwikipedia.org

Carnitine Shuttle System and Mitochondrial Transport Dynamics

The primary and most well-understood role of L-carnitine is its function within the "carnitine shuttle," a mechanism essential for transporting long-chain fatty acids across the impermeable inner mitochondrial membrane. nih.govnih.govmhmedical.com This process involves a coordinated series of steps facilitated by several enzymes and transporters.

Activation of Fatty Acids : In the cytosol, long-chain fatty acids are first activated by being converted into their coenzyme A esters, forming long-chain fatty acyl-CoAs. mdpi.comyoutube.com

Formation of Acylcarnitine : The acyl group from fatty acyl-CoA is transferred to L-carnitine, a reaction catalyzed by carnitine palmitoyltransferase I (CPT1), an enzyme located on the outer mitochondrial membrane. nih.govmhmedical.comresearchgate.net This reaction forms a long-chain acylcarnitine and releases free CoA into the cytosol. researchgate.net

Translocation : The newly formed acylcarnitine is then transported across the inner mitochondrial membrane into the mitochondrial matrix by the carnitine-acylcarnitine translocase (CACT), also known as the carnitine/acylcarnitine carrier (CAC). nih.govmdpi.comnih.gov This transporter functions as an antiporter, exchanging an incoming acylcarnitine molecule for a molecule of free carnitine from the matrix. mdpi.compnas.org

Re-esterification in the Matrix : Once inside the matrix, the acyl group is transferred from acylcarnitine back to mitochondrial CoA. researchgate.netresearchgate.net This reaction is catalyzed by carnitine palmitoyltransferase II (CPT2), which is located on the inner surface of the inner mitochondrial membrane. nih.govmhmedical.com This regenerates the long-chain fatty acyl-CoA, which can now enter the β-oxidation pathway, and releases free L-carnitine. nih.gov

Carnitine Recycling : The liberated free L-carnitine is then transported back to the cytosol by the same CACT transporter, making it available to participate in another cycle of fatty acid transport. mhmedical.comresearchgate.net

This shuttle system ensures a continuous supply of fatty acids to the mitochondrial matrix for energy production while maintaining distinct pools of CoA in the cytosol and mitochondria. researchgate.netyoutube.com

Carnitine Palmitoyltransferase I (CPT I) Regulation

Carnitine Palmitoyltransferase I (CPT I) is the rate-limiting enzyme of the carnitine shuttle, located on the outer mitochondrial membrane. mdpi.com It catalyzes the conversion of long-chain acyl-CoAs to their corresponding acylcarnitines, committing them to mitochondrial β-oxidation. metwarebio.comresearchgate.net The activity of CPT I is subject to allosteric inhibition by malonyl-CoA, the first committed intermediate in fatty acid synthesis. jci.org This regulation prevents the simultaneous occurrence of fatty acid synthesis in the cytosol and fatty acid oxidation in the mitochondria. jci.org When malonyl-CoA levels are high, indicating active fatty acid synthesis, CPT I is inhibited, thus reducing the transport of fatty acids into the mitochondria for oxidation. jci.org

Interestingly, methylmalonyl-CoA, a structurally similar molecule, has also been shown to be an effective inhibitor of CPT I in the liver mitochondria of sheep, a tissue that utilizes propionate (B1217596) as a major gluconeogenic precursor. nih.gov This suggests that in specific metabolic contexts, intermediates of amino acid and odd-chain fatty acid catabolism can also regulate the entry of long-chain fatty acids into the β-oxidation pathway. The sensitivity of CPT I to malonyl-CoA can be influenced by physiological conditions such as age and exposure to cold. nih.gov

| Regulator | Enzyme | Effect | Metabolic Significance |

| Malonyl-CoA | CPT I | Inhibition | Prevents fatty acid oxidation during active fatty acid synthesis. jci.org |

| Methylmalonyl-CoA | CPT I (Sheep Liver) | Inhibition | May regulate fatty acid oxidation in tissues with high propionate metabolism. nih.gov |

Carnitine-Acylcarnitine Translocase (CACT) Functionality

Once formed by CPT I, the acylcarnitine molecule is transported across the inner mitochondrial membrane into the mitochondrial matrix by the carnitine-acylcarnitine translocase (CACT). metwarebio.comaocs.org CACT functions as an antiporter, exchanging one molecule of acylcarnitine from the intermembrane space for one molecule of free carnitine from the matrix. creative-proteomics.commdpi.com This ensures that the pool of free carnitine in the cytoplasm is replenished, allowing it to be used for the esterification of more fatty acids by CPT I. nih.gov The functionality of CACT is crucial for the continuous operation of the carnitine shuttle and, consequently, for sustained fatty acid oxidation. mdpi.com

Carnitine Palmitoyltransferase II (CPT II) Activity

Located on the matrix side of the inner mitochondrial membrane, Carnitine Palmitoyltransferase II (CPT II) catalyzes the final step of the carnitine shuttle. metwarebio.comaocs.org It reverses the reaction of CPT I, transferring the acyl group from acylcarnitine back to coenzyme A (CoA), thereby regenerating the acyl-CoA molecule within the mitochondrial matrix. researchgate.netaocs.org This newly formed acyl-CoA is now available to enter the β-oxidation spiral to be broken down into acetyl-CoA units for energy production. aocs.org The free carnitine liberated in this reaction is transported back to the intermembrane space by CACT to continue the cycle. nih.gov While CPT I is sensitive to malonyl-CoA inhibition, CPT II is not. mdpi.com Under conditions of impaired mitochondrial fatty acid β-oxidation, where potentially toxic acyl-CoAs can accumulate, CPT II can also catalyze the reverse reaction, converting these acyl-CoAs into acylcarnitines for export out of the mitochondria. researchgate.net

Role of Acylcarnitines in Fatty Acid β-Oxidation and Energy Homeostasis

Acylcarnitines are indispensable for mitochondrial β-oxidation, the primary pathway for the breakdown of fatty acids to produce energy. researchgate.netcreative-proteomics.com By acting as the transport form of fatty acids across the impermeable inner mitochondrial membrane, they ensure a steady supply of substrate for the β-oxidation machinery. creative-proteomics.comcreative-proteomics.com This process is fundamental for energy homeostasis, particularly in tissues with high energy demands like the heart and skeletal muscles. creative-proteomics.com During periods of fasting or prolonged exercise, when glucose availability is limited, the body relies heavily on the energy derived from fatty acid oxidation. medlineplus.gov The efficient functioning of the carnitine shuttle, mediated by acylcarnitines, is therefore critical for maintaining cellular energy levels under these conditions. creative-proteomics.com Dysregulation of acylcarnitine metabolism can lead to impaired fatty acid oxidation, resulting in metabolic disorders. creative-proteomics.com

Acyl-Group Detoxification Mechanisms Involving Carnitine Conjugation

Beyond its role in energy metabolism, carnitine plays a vital function in cellular detoxification. nih.govnih.gov It acts as a scavenger by binding to acyl groups from acyl-CoA molecules that accumulate to potentially toxic levels. nih.gov This is particularly important in inborn errors of metabolism, such as organic acidemias and fatty acid oxidation disorders, where specific enzymatic defects lead to the buildup of abnormal or excess acyl-CoA intermediates. metwarebio.comnih.gov The conjugation of these acyl groups with carnitine forms acylcarnitines, which are less toxic and water-soluble, allowing them to be transported out of the mitochondria and subsequently excreted in the urine. metwarebio.comnih.gov This process serves two key purposes: it prevents the toxic effects of acyl-CoA accumulation, which can include enzyme inhibition and membrane disruption, and it replenishes the pool of free mitochondrial coenzyme A, which is essential for numerous metabolic pathways, including the Krebs cycle. nih.govnih.govnih.gov The profile of acylcarnitines in blood and urine can serve as an important diagnostic marker for various metabolic disorders. metwarebio.com

Specific Metabolic Context of 2-Methylmalonoyl Carnitine

Interplay with Propionyl-CoA Metabolism and Methylmalonyl-CoA Pathways

This compound is the carnitine ester of methylmalonyl-CoA. Its formation is directly linked to the metabolic pathways that produce methylmalonyl-CoA as an intermediate. Methylmalonyl-CoA is primarily derived from the carboxylation of propionyl-CoA by the enzyme propionyl-CoA carboxylase. wikipedia.orgdroracle.ai Propionyl-CoA itself is generated from the catabolism of several essential amino acids (valine, isoleucine, methionine, and threonine), the β-oxidation of odd-chain fatty acids, and the breakdown of cholesterol side-chains. wikipedia.orgbabraham.ac.uk

Under normal physiological conditions, methylmalonyl-CoA is converted to succinyl-CoA by the vitamin B12-dependent enzyme methylmalonyl-CoA mutase, allowing it to enter the Krebs cycle. wikipedia.orgfiveable.menih.gov However, in metabolic disorders such as methylmalonic acidemia, which results from a deficiency in methylmalonyl-CoA mutase or defects in vitamin B12 metabolism, this conversion is impaired. taylorandfrancis.com This leads to the accumulation of methylmalonyl-CoA and its precursor, propionyl-CoA, within the mitochondria. nih.govnih.gov

The buildup of these acyl-CoA species sequesters the available pool of free Coenzyme A, disrupting mitochondrial function and energy metabolism. nih.gov In this pathological context, the conjugation of the accumulating methylmalonyl group with carnitine to form this compound serves as a detoxification mechanism. nih.govnih.gov This reaction, likely catalyzed by a carnitine acyltransferase, facilitates the removal of the toxic methylmalonyl groups from the mitochondria and their subsequent excretion, thereby releasing free CoA and mitigating the toxic effects. nih.govnih.gov The administration of supplemental L-carnitine is a therapeutic strategy in patients with methylmalonic aciduria to enhance the excretion of these toxic acyl groups as their respective carnitine esters. nih.govnih.gov

| Metabolic Pathway | Key Intermediate | Enzyme | Product | Relevance to this compound |

| Amino Acid/Odd-Chain Fatty Acid Catabolism | Propionyl-CoA | Propionyl-CoA Carboxylase | D-Methylmalonyl-CoA | Precursor pathway for methylmalonyl-CoA. wikipedia.orgdroracle.ai |

| Propionate Metabolism | D-Methylmalonyl-CoA | Methylmalonyl-CoA Epimerase | L-Methylmalonyl-CoA | Isomerization step prior to entry into Krebs Cycle. nih.gov |

| Anaplerosis | L-Methylmalonyl-CoA | Methylmalonyl-CoA Mutase | Succinyl-CoA | Normal metabolic fate of methylmalonyl-CoA. wikipedia.org |

| Detoxification (in Methylmalonic Acidemia) | Methylmalonyl-CoA | Carnitine Acyltransferase (presumed) | This compound | Formed to excrete excess methylmalonyl groups. nih.govnih.gov |

Relationship with Branched-Chain Amino Acid Catabolism

This compound is intricately linked to the catabolism of branched-chain amino acids (BCAAs), particularly valine. The breakdown of valine generates isobutyryl-CoA, a key metabolic intermediate. nih.gov Under normal physiological conditions, isobutyryl-CoA is further metabolized in the mitochondria. However, in certain inborn errors of metabolism, such as isobutyryl-CoA dehydrogenase (IBD) deficiency, this pathway is impaired. nih.govminervamedica.it

IBD deficiency is an autosomal recessive disorder resulting from mutations in the ACAD8 gene, which codes for the IBD enzyme. nih.govfrontiersin.org This enzyme is responsible for the conversion of isobutyryl-CoA to methacrylyl-CoA. nih.govfiveable.me A deficiency in this enzyme leads to the accumulation of isobutyryl-CoA within the mitochondria. nih.gov

To mitigate the toxic effects of this accumulation, isobutyryl-CoA can be converted to other metabolites. One such pathway involves its carboxylation to form 2-methylmalonyl-CoA (also known as methylmalonyl-CoA). This 2-methylmalonyl-CoA can then be conjugated with carnitine to form this compound, which can be transported out of the mitochondria and excreted in the urine. Therefore, elevated levels of this compound, often detected as part of an increase in C4-acylcarnitines in newborn screening, can be a biomarker for impaired valine catabolism and specifically for IBD deficiency. nih.govfiveable.me

| Metabolic Disorder | Affected Enzyme | Accumulated Metabolite | Associated Acylcarnitine |

| Isobutyryl-CoA Dehydrogenase Deficiency (IBDD) | Isobutyryl-CoA Dehydrogenase | Isobutyryl-CoA | C4-acylcarnitines (including this compound) |

| Propionic Acidemia | Propionyl-CoA Carboxylase | Propionyl-CoA | Propionylcarnitine (B99956) (C3) |

| Methylmalonic Aciduria | Methylmalonyl-CoA Mutase | Methylmalonyl-CoA | Methylmalonyl-carnitine |

Impact on Coenzyme A Homeostasis and ATP Biosynthesis

The accumulation of acyl-CoA esters, including isobutyryl-CoA and 2-methylmalonyl-CoA, can significantly disrupt the intramitochondrial balance of coenzyme A (CoA). CoA is a crucial cofactor in numerous metabolic pathways, including the tricarboxylic acid (TCA) cycle and fatty acid β-oxidation, both of which are central to ATP production. nih.gov

When acyl-CoA species accumulate, they can sequester the available pool of free CoA (CoA-SH). nih.govresearchgate.net This sequestration reduces the availability of free CoA for other essential enzymatic reactions. For instance, the pyruvate (B1213749) dehydrogenase complex, which converts pyruvate to acetyl-CoA for entry into the TCA cycle, requires free CoA as a substrate. portlandpress.comnih.gov A depletion of the free CoA pool can, therefore, impair the flux of metabolites through the TCA cycle, leading to a decrease in the production of NADH and FADH2, the primary electron donors for the electron transport chain. portlandpress.com

The formation of this compound represents a mechanism to buffer the excess acyl-CoA and regenerate free CoA. nih.govmdpi.com Carnitine acyltransferases catalyze the transfer of the acyl group from CoA to carnitine, releasing free CoA. mdpi.com While this process helps to alleviate the immediate toxicity of acyl-CoA accumulation, a chronic over-reliance on this detoxification pathway can lead to a secondary carnitine deficiency, as the acylcarnitine esters are excreted. medscape.com

A sustained disruption of CoA homeostasis and the consequent impairment of the TCA cycle and oxidative phosphorylation can lead to a significant reduction in cellular ATP biosynthesis. nih.govresearchgate.net This energy deficit can have wide-ranging pathological consequences, particularly in tissues with high energy demands, such as the brain and muscle.

Connections to Tricarboxylic Acid (TCA) Cycle Intermediates

The metabolism of 2-methylmalonyl-CoA is directly linked to the TCA cycle. Under normal conditions, 2-methylmalonyl-CoA is converted to succinyl-CoA by the enzyme methylmalonyl-CoA mutase, a vitamin B12-dependent enzyme. nih.govwikipedia.org Succinyl-CoA is a key intermediate of the TCA cycle and can be further metabolized to generate GTP (or ATP), FADH2, and NADH. nih.govcreative-proteomics.com

In conditions where the catabolism of valine is impaired, leading to the accumulation of isobutyryl-CoA and subsequently 2-methylmalonyl-CoA, the anaplerotic replenishment of TCA cycle intermediates can be affected. Anaplerosis is the process of replenishing TCA cycle intermediates that have been extracted for biosynthetic purposes. The conversion of propionyl-CoA (derived from the catabolism of isoleucine, methionine, and odd-chain fatty acids) to succinyl-CoA is a major anaplerotic pathway. fiveable.menih.gov

The accumulation of acyl-CoAs such as propionyl-CoA and potentially isobutyryl-CoA can further deplete TCA cycle intermediates by inhibiting key enzymes or sequestering essential substrates. nih.govresearchgate.net For example, propionyl-CoA has been shown to inhibit the pyruvate dehydrogenase complex. nih.gov Furthermore, the excess propionyl-CoA can be carboxylated to methylmalonyl-CoA, which, if not efficiently converted to succinyl-CoA, represents a metabolic bottleneck.

| Acyl-CoA | Point of Interaction with TCA Cycle | Consequence of Accumulation |

| Acetyl-CoA | Entry point of the cycle (condensation with oxaloacetate) | Allosteric inhibition of pyruvate dehydrogenase complex |

| Propionyl-CoA | Converted to Succinyl-CoA (anaplerosis) | Depletion of free CoA, potential inhibition of TCA cycle enzymes |

| Isobutyryl-CoA | Precursor to 2-Methylmalonyl-CoA, which is converted to Succinyl-CoA | Sequestration of CoA, potential for anaplerotic pathway disruption |

| Succinyl-CoA | TCA cycle intermediate | Feedback inhibition of α-ketoglutarate dehydrogenase and citrate (B86180) synthase |

Links to Urea (B33335) Cycle Perturbations

The accumulation of certain acyl-CoA species, particularly propionyl-CoA, has been shown to have a secondary inhibitory effect on the urea cycle. nih.govnih.gov The urea cycle is the primary metabolic pathway for the detoxification of ammonia (B1221849), a neurotoxic compound. Hyperammonemia is a common finding during metabolic decompensation in organic acidurias like propionic acidemia. medscape.comresearchgate.net

The proposed mechanism for this inhibition involves the depletion of N-acetylglutamate (NAG), an essential allosteric activator of carbamoyl (B1232498) phosphate synthetase I (CPS1), the first and rate-limiting enzyme of the urea cycle. medscape.comnih.gov Propionyl-CoA is thought to inhibit N-acetylglutamate synthase (NAGS), the enzyme responsible for synthesizing NAG from glutamate (B1630785) and acetyl-CoA. nih.gov

Given the structural similarity between propionyl-CoA and isobutyryl-CoA, it is plausible that the accumulation of isobutyryl-CoA and its derivatives in IBD deficiency could also interfere with urea cycle function, although this connection is less well-documented. The sequestration of intramitochondrial CoA by accumulating isobutyryl-CoA could also limit the availability of acetyl-CoA for NAG synthesis. A compromised urea cycle can lead to the accumulation of ammonia in the blood, contributing to the neurological symptoms observed in some metabolic disorders. nih.gov

Pathophysiological Significance of 2 Methylmalonoyl Carnitine in Inherited Metabolic Disorders

Methylmalonic Acidemia (MMA) Research Context

Methylmalonic acidemia (MMA) is an inherited metabolic disorder characterized by the body's inability to process certain proteins and fats correctly. nih.govhrsa.gov This leads to the accumulation of methylmalonic acid and other harmful substances in the blood and urine. nih.govnih.gov The core of the disorder lies in a disruption of the metabolic pathway that converts L-methylmalonyl-CoA to succinyl-CoA, a crucial step in the catabolism of several amino acids (isoleucine, valine, threonine, and methionine) and odd-chain fatty acids. nih.govmedscape.com When this conversion is blocked, methylmalonyl-CoA accumulates in the mitochondria. nih.gov

To mitigate the toxicity of this buildup, the body employs a detoxification mechanism involving carnitine. nih.govresearchgate.net Carnitine, an essential compound for fatty acid metabolism, binds to the excess methylmalonyl-CoA to form 2-methylmalonoyl carnitine (also known as methylmalonylcarnitine). medscape.comnih.gov This newly formed compound is more water-soluble and can be excreted from the body. nih.gov Consequently, elevated levels of this compound serve as a key biochemical marker for diagnosing and monitoring MMA. wadsworth.orgnih.gov

The accumulation of this compound is a direct consequence of the enzymatic block in the propionate (B1217596) catabolic pathway. youtube.com In all forms of isolated MMA, the impaired activity of the enzyme methylmalonyl-CoA mutase (MUT) leads to a significant buildup of its substrate, L-methylmalonyl-CoA. nih.govmedscape.com The intramitochondrial accumulation of this and other acyl-CoA compounds, such as propionyl-CoA, can sequester the available pool of free coenzyme A (CoA), disrupting cellular energy metabolism. nih.govresearchgate.net

The body's response to this toxic accumulation is to conjugate these acyl groups with L-carnitine, a process that frees up CoA. nih.govnih.gov This results in the formation of various acylcarnitines, with propionylcarnitine (B99956) (C3) and this compound being particularly prominent in MMA. nih.govresearchgate.net The measurement of these acylcarnitines in dried blood spots or plasma is a cornerstone of newborn screening and diagnostic testing for MMA. wadsworth.orgfrontiersin.org Elevated levels of this compound, often analyzed as part of the C4DC acylcarnitine profile, are a characteristic finding across the different genetic subtypes of isolated MMA. nih.gov

Isolated methylmalonic acidemia is a genetically heterogeneous disorder, meaning mutations in several different genes can cause the condition. nih.gov These genetic defects all lead to the same biochemical outcome: the accumulation of methylmalonyl-CoA and, consequently, this compound. nih.gov The main genetic causes involve either a direct defect in the primary enzyme, methylmalonyl-CoA mutase, or in the synthesis of its essential vitamin B12-derived cofactor, adenosylcobalamin. nih.govnih.gov A rarer cause involves the enzyme that prepares the substrate for the mutase enzyme. nih.gov All forms are typically inherited in an autosomal recessive manner, meaning an affected individual must inherit a mutated copy of the gene from both parents. medlineplus.govgenome.gov

The most common cause of isolated MMA involves mutations in the MUT gene, located on chromosome 6. medscape.com This gene provides the instructions for making the methylmalonyl-CoA mutase enzyme, which is active in the mitochondria. medlineplus.gov Over 200 mutations in the MUT gene have been identified in individuals with MMA. medlineplus.gov These mutations can lead to a complete absence of enzyme activity (termed mut^0), which is the most severe form of the disorder, or a partial reduction in enzyme activity (termed mut^-), which may result in a less severe, later-onset presentation. wadsworth.orgmedlineplus.gov In both mut^0 and mut^- subtypes, the direct impairment of the mutase enzyme causes a significant buildup of methylmalonyl-CoA, leading to high levels of this compound. nih.govmedscape.com

The methylmalonyl-CoA mutase enzyme requires a specific form of vitamin B12, known as adenosylcobalamin (AdoCbl), to function correctly. medlineplus.govresearchgate.net A complex intracellular pathway is responsible for converting dietary vitamin B12 into AdoCbl. nih.gov Genetic defects in the genes that control this process result in different forms of MMA, known as cobalamin (cbl) disorders. researchgate.net

Defects in the MMAA (causing cblA) and MMAB (causing cblB) genes are causes of isolated MMA because they specifically disrupt the mitochondrial synthesis of AdoCbl, leading to a functional, secondary deficiency of the MUT enzyme. hrsa.govmedlineplus.gov Other cobalamin disorders, such as cblC, cblD, and cblF, result from mutations in genes like MMACHC, MMADHC, and LMBRD1 respectively. nih.govresearchgate.net These often cause a combined form of MMA with another condition called homocystinuria, because they affect the synthesis of both AdoCbl and another B12 cofactor, methylcobalamin. nih.govnih.gov Regardless of the specific gene, the impaired synthesis of AdoCbl renders the MUT enzyme inactive, causing the characteristic accumulation of methylmalonyl-CoA and this compound. nih.govnih.gov

| Disorder Type | Gene | Function of Gene Product | Resulting Defect |

|---|---|---|---|

| cblA | MMAA | Involved in loading AdoCbl onto the MUT enzyme. nih.gov | Isolated MMA |

| cblB | MMAB | ATP:cob(I)alamin adenosyltransferase, synthesizes AdoCbl. nih.gov | Isolated MMA |

| cblC | MMACHC | Cytoplasmic processing of cobalamin. nih.gov | Combined MMA and Homocystinuria |

| cblD | MMADHC | Directs cobalamin to either mitochondrial or cytoplasmic pathways. nih.gov | Combined MMA and Homocystinuria or Isolated MMA |

| cblF | LMBRD1 | Lysosomal membrane transporter for cobalamin. researchgate.net | Combined MMA and Homocystinuria |

A less common cause of isolated MMA is a deficiency of the enzyme methylmalonyl-CoA epimerase, caused by mutations in the MCEE gene. medlineplus.govnih.gov This enzyme catalyzes the conversion of D-methylmalonyl-CoA to L-methylmalonyl-CoA. nih.govmdpi.com L-methylmalonyl-CoA is the specific stereoisomer used by the methylmalonyl-CoA mutase enzyme. nih.gov Without a functional epimerase, D-methylmalonyl-CoA accumulates and cannot be processed further. mdpi.com This leads to a mild to moderate elevation of methylmalonic acid in the blood and urine and a corresponding increase in this compound. nih.govrarediseases.org The clinical presentation of MCEE deficiency can range from asymptomatic to having significant neurological symptoms. nih.gov

The measurement of specific acylcarnitines, including this compound, is critical for the differential diagnosis of organic acidemias, particularly in the context of newborn screening. nih.gov The initial screening often detects an elevated level of propionylcarnitine (C3). hrsa.gov However, elevated C3 is a common marker for several conditions, most notably Propionic Acidemia (PA) and Methylmalonic Acidemia (MMA). nih.govfrontiersin.org

To distinguish between these disorders, second-tier testing is essential. This involves analyzing urine for organic acids and performing a more detailed plasma acylcarnitine profile. nih.govfrontiersin.org The key difference is that in PA, the metabolic block occurs before the formation of methylmalonyl-CoA. medscape.com Therefore, patients with PA will have high levels of C3 and metabolites like 2-methylcitrate, but they will not have a significant elevation of methylmalonic acid or this compound. nih.gov In contrast, the presence of elevated methylmalonic acid and its carnitine ester, this compound, is the definitive biochemical hallmark that distinguishes MMA from PA and other organic acidemias with a similar initial screening profile. nih.govnih.gov

| Biochemical Marker | Methylmalonic Acidemia (MMA) | Propionic Acidemia (PA) |

|---|---|---|

| Propionylcarnitine (C3) | Elevated | Elevated |

| Methylmalonic Acid | Significantly Elevated | Normal / Not Significantly Elevated |

| This compound (C4DC) | Significantly Elevated | Normal / Not Significantly Elevated |

| 2-Methylcitrate | Elevated | Elevated |

Mitochondrial Dysfunction in the Context of Elevated this compound and Related Metabolites

Inborn errors of metabolism, such as methylmalonic acidemia (MMA) and propionic acidemia (PA), are characterized by the accumulation of toxic organic acids due to deficiencies in the enzymes methylmalonyl-CoA mutase and propionyl-CoA carboxylase, respectively. nih.govnih.gov This enzymatic block leads to an increase in intramitochondrial acyl-CoA esters, including methylmalonyl-CoA and propionyl-CoA. To mitigate the sequestration of free coenzyme A (CoA), these acyl groups are conjugated with carnitine to form acylcarnitines, such as this compound and propionylcarnitine, which can then be exported from the mitochondria and excreted in the urine. researchgate.netmdpi.com

However, this detoxification process is often insufficient to prevent cellular damage. The accumulation of these metabolites is strongly linked to significant mitochondrial dysfunction. nih.govmdpi.com Research in both human patients and animal models of MMA has demonstrated that the toxic buildup of metabolites triggers notable mitochondrial abnormalities. nih.govnih.gov This includes the formation of "megamitochondria," which are enlarged mitochondria with disorganized cristae. nih.govnih.gov

Table 1: Research Findings on Mitochondrial Dysfunction in Methylmalonic Acidemia

| Research Focus | Model System | Key Findings | Reference |

| Mitochondrial Ultrastructure and Function | Mut-knockout mouse model and human liver tissue | Formation of megamitochondria, progressive enlargement of mitochondria, and diminished cytochrome c oxidase activity. | nih.govnih.gov |

| Pathophysiology of Mitochondrial Distress | MMA-affected kidney cells and zebrafish | Accumulation of toxic organic acids triggers a collapse of the mitochondrial membrane potential, impaired ATP production, and increased ROS generation. | nih.gov |

| Neuronal Mitochondrial Function | Patient-derived induced pluripotent stem cells (neurons) | Evidence of mitochondrial dysfunction, disrupted mitochondrial networks, and an altered state of excitability in neurons. | biorxiv.org |

Oxidative Stress Profiles Associated with Methylmalonyl Metabolite Accumulation

The mitochondrial dysfunction instigated by the accumulation of methylmalonyl-CoA and its derivatives is a major source of oxidative stress in organic acidemias. mdpi.comnih.gov The impaired electron transport chain leads to an increased leakage of electrons, which then react with molecular oxygen to form superoxide (B77818) radicals and other reactive oxygen species (ROS). mdpi.com This overproduction of ROS overwhelms the cell's antioxidant defense systems.

Studies have consistently shown elevated markers of oxidative damage in patients with MMA and PA. nih.govnih.gov This includes increased lipid peroxidation, where ROS attack lipids in cell membranes, leading to cellular damage. nih.gov There is also evidence of significant protein oxidation, as indicated by increased levels of protein carbonyls and di-tyrosine, which can impair protein function. nih.govnih.gov

Concurrently, the antioxidant capacity of the cells is compromised. Research has demonstrated reduced levels of key antioxidants, such as glutathione (B108866), in animal models of MMA. nih.govnih.gov Glutathione is a critical scavenger of free radicals, and its depletion leaves the cell more vulnerable to oxidative damage. The accumulation of methylmalonic acid itself has been shown to inhibit antioxidant enzymes like glutathione peroxidase. nih.gov This combination of increased ROS production and depleted antioxidant defenses creates a state of significant oxidative stress, which is believed to be a major contributor to the pathophysiology of these diseases, particularly the neurological damage. nih.gov

Table 2: Indicators of Oxidative Stress in Disorders of Propionate Metabolism

| Oxidative Stress Marker | Biological Sample | Finding in Affected Patients | Implication | Reference |

| Lipid Peroxidation | Nerve terminals (in vitro), Rat striatum (in vivo) | Increased levels following exposure to methylmalonic acid. | Damage to neuronal cell membranes. | nih.gov |

| Protein Carbonyls | Nerve terminals (in vitro) | Increased formation induced by methylmalonic acid. | Damage to protein structure and function. | nih.gov |

| Di-tyrosine | Urine | Elevated levels in untreated patients. | Indicates protein oxidation. | nih.gov |

| Intracellular Glutathione | Liver extracts (mouse model) | Reduced levels compared to controls. | Compromised antioxidant defense. | nih.govnih.gov |

| Reactive Oxygen Species (ROS) | Patient fibroblasts, Kidney cells | Increased production. | Direct evidence of oxidative stress. | mdpi.comnih.gov |

Propionic Acidemia (PA) Research Considerations

In propionic acidemia, the deficient activity of propionyl-CoA carboxylase leads to the accumulation of propionyl-CoA and its metabolites. researchgate.net Similar to MMA, the excess propionyl-CoA is converted to propionylcarnitine for excretion. nih.gov The measurement of propionylcarnitine (C3) in dried blood spots is a primary marker in newborn screening for PA. researchgate.net

The accumulation of propionyl-CoA and its byproducts, such as 2-methylcitric acid, is central to the pathophysiology of PA. nih.govmdpi.com These compounds are considered toxic and contribute to the clinical manifestations of the disorder, including metabolic acidosis, hyperammonemia, and neurological complications. nih.govyoutube.com The buildup of propionyl-CoA can inhibit other mitochondrial enzymes, further disrupting cellular metabolism. For instance, it can inhibit N-acetylglutamate synthase, a key enzyme in the urea (B33335) cycle, leading to hyperammonemia. nih.gov The sequestration of CoA as propionyl-CoA also depletes the pool of free CoA necessary for other metabolic pathways. researchgate.net

Broader Implications for Inborn Errors of Metabolism Affecting Short-Chain Acyl-CoA Metabolism

The pathophysiological mechanisms observed in MMA and PA, involving the accumulation of toxic acyl-CoA species and their carnitine derivatives, are relevant to a broader group of inborn errors of metabolism affecting short-chain acyl-CoA metabolism. nih.govmedlink.com For example, in short/branched-chain acyl-CoA dehydrogenase (SBCAD) deficiency, a defect in the degradation of the amino acid isoleucine leads to the accumulation of 2-methylbutyryl-CoA and its corresponding acylcarnitine, 2-methylbutyryl carnitine. medlineplus.gov

In many of these disorders, a common theme is the development of a secondary carnitine deficiency. nih.gov The continuous conjugation of accumulating acyl-CoAs with carnitine for detoxification and excretion can deplete the body's carnitine stores. mdpi.com This carnitine insufficiency can, in turn, impair the transport of long-chain fatty acids into the mitochondria for beta-oxidation, further compromising energy production. researchgate.net Therefore, the accumulation of specific short-chain acylcarnitines, such as this compound, serves not only as a diagnostic marker but also reflects an underlying metabolic disturbance that contributes to mitochondrial dysfunction, oxidative stress, and cellular toxicity across a spectrum of related genetic disorders. medlink.com

Advanced Methodologies for the Analysis of 2 Methylmalonoyl Carnitine

Quantitative Analytical Techniques

A range of quantitative methods has been developed to measure 2-methylmalonoyl carnitine, often as part of a broader acylcarnitine profile. These techniques are designed to offer high sensitivity, specificity, and throughput, which are crucial in clinical diagnostic settings, particularly for newborn screening. Tandem mass spectrometry (MS/MS) is the cornerstone of modern acylcarnitine analysis, providing the ability to measure a wide array of these compounds simultaneously. gclabs.co.krtestcatalog.org

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantitative analysis of acylcarnitines. While direct infusion or flow injection analysis-tandem mass spectrometry (FIA-MS/MS) is often used for high-throughput newborn screening, it cannot distinguish between isobaric compounds—molecules that have the same mass but different structures. nih.govresearchgate.net The introduction of a liquid chromatography step prior to mass spectrometric analysis provides the necessary separation of these isomers, enabling their individual quantification. restek.com

A significant analytical challenge in the measurement of this compound is its isobaric nature with succinyl-carnitine. researchgate.net Both compounds are dicarboxylic acylcarnitines and are often reported as a combined entity (C4DC-carnitine) in standard FIA-MS/MS panels. nih.govmdpi.com However, the ability to differentiate and separately quantify these two molecules is of high clinical importance. Elevated levels of methylmalonyl-carnitine are indicative of classical methylmalonic aciduria, whereas increased succinyl-carnitine can point to defects related to the succinyl-CoA synthetase (SCS) enzyme. nih.govresearchgate.net

To address this, specific LC-MS/MS methods have been developed that achieve chromatographic separation of the two isobars. researchgate.netnih.gov By passing the sample through a chromatography column before it enters the mass spectrometer, the two compounds elute at different times, allowing the instrument to measure them independently. A validated method for use on dried blood spots utilizes a liquid-phase extraction and derivatization procedure, followed by chromatographic separation, to provide accurate quantification of both succinyl-carnitine and this compound. nih.govsigmaaldrich.com This separation is crucial for the differential diagnosis between classical methylmalonic acidemia and SCS-related defects. nih.gov

Effective sample preparation is crucial for accurate acylcarnitine analysis from complex biological matrices such as plasma, serum, whole blood, and tissues. nih.govplos.orgtestcatalog.org The process typically begins with an extraction step, often involving protein precipitation with an organic solvent like methanol, to isolate the analytes of interest. nih.govplos.org This is frequently followed by a derivatization step to enhance the analytical properties of the acylcarnitines.

Derivatization serves multiple purposes, including improving ionization efficiency in the mass spectrometer and enhancing chromatographic separation. nih.gov A common strategy is butylation, where acylcarnitines are converted to their butyl esters by reacting them with n-butanol containing acetyl chloride. nih.govnih.gov This process is particularly advantageous for dicarboxylic species like this compound, as it can help discriminate between certain isobaric compounds by inducing different mass shifts. nih.gov

Another effective derivatization agent is 3-nitrophenylhydrazine (B1228671) (3NPH). plos.orgresearchgate.net This reagent reacts with the carboxyl group of the acylcarnitines, leading to increased signal intensity and, importantly, a more consistent and linear elution profile from a reversed-phase chromatography column. plos.orgresearchgate.net This predictability, which becomes dependent on the carbon chain length, aids in the confident identification of a wide range of acylcarnitine species. researchgate.net

| Sample Type | Preparation Steps | Derivatization Agent | Purpose |

| Dried Blood Spot (DBS) | Punching a spot, extraction with a solution containing internal standards. sigmaaldrich.com | n-butanol/acetyl chloride | Esterification to improve chromatographic properties and allow differentiation of isobars. nih.gov |

| Plasma/Serum | Protein precipitation with ice-cold methanol, evaporation to dryness. nih.govtestcatalog.org | n-butanol/acetyl chloride | Increases ionization efficiency, especially for dicarboxylic acylcarnitines. nih.gov |

| Tissues/Fluids | Homogenization in methanol/water, centrifugation, addition of internal standards. plos.orgresearchgate.net | 3-nitrophenylhydrazine (3NPH) | Increases signal intensity and achieves a linear elution profile for all acylcarnitine classes. plos.org |

This table provides an interactive overview of common sample preparation and derivatization strategies for acylcarnitine profiling.

For a quantitative analytical method to be reliable in a clinical setting, it must be rigorously validated. The validation process assesses several key parameters to ensure the data generated are accurate and reproducible. nih.gov

Specificity: This refers to the ability of the method to detect and quantify the analyte of interest without interference from other compounds in the sample. In the context of this compound, specificity is achieved through the chromatographic separation from its isobar, succinyl-carnitine. nih.gov

Linearity: This parameter establishes the concentration range over which the instrument's response is directly proportional to the analyte concentration. A validated LC-MS/MS method for this compound demonstrated linearity over a concentration range of 0.025 to 10 μmol/L. nih.govsigmaaldrich.com

Accuracy: Accuracy measures how close the quantified value is to the true value. It is often assessed through recovery studies, where a known amount of the analyte is added to a sample and the percentage recovered is measured. For similar analytes, recoveries have been reported in the range of 94.6–99.4%. researchgate.net

Precision: Precision evaluates the closeness of repeated measurements of the same sample, indicating the method's reproducibility. It is typically expressed as the coefficient of variation (CV). For this compound, reported precision is excellent, with a within-day CV of 3.21% and a between-day CV of 2.56%. nih.govsigmaaldrich.com

| Validation Parameter | Succinyl-carnitine | Methylmalonyl-carnitine |

| Linearity Range (μmol/L) | 0.025 - 10 | 0.025 - 10 |

| Coefficient of Linear Regression (r²) | 0.9995 | 0.9997 |

| Lowest Limit of Quantification (LLOQ) (μmol/L) | 0.025 | 0.025 |

| Within-day Precision (CV%) | 1.94% | 3.21% |

| Between-day Precision (CV%) | 3.19% | 2.56% |

This interactive table presents the method validation parameters for the LC-MS/MS quantification of succinyl-carnitine and methylmalonyl-carnitine, based on published research findings. nih.govsigmaaldrich.com

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and thermally stable compounds. However, it is not a primary method for the analysis of intact acylcarnitines like this compound due to their non-volatile nature. Instead, GC-MS serves as an essential, complementary technique in the diagnostic workflow for organic acidurias. nih.govresearchgate.net Its primary application is the quantitative analysis of urinary organic acids. researchgate.net For conditions like methylmalonic acidemia, a urine sample is analyzed by GC-MS to confirm the diagnosis by detecting highly elevated levels of methylmalonic acid. researchgate.net This serves as a crucial second-tier or confirmatory test following an abnormal acylcarnitine profile from an MS/MS screen. nih.gov

Stable isotope tracer methodologies offer a dynamic way to assess metabolic pathways in vivo. frontiersin.org These non-radioactive methods allow for the safe tracing of metabolites through specific enzymatic reactions. nih.govnih.gov A prominent example relevant to the metabolism of this compound is the 13C-propionate oxidation breath test. researchgate.netlabmedica.com

This non-invasive test is designed to measure the body's capacity to oxidize propionate (B1217596), a precursor that is converted to methylmalonyl-CoA. labmedica.comnih.gov Patients are administered an enteral dose of sodium-1-13C-propionate. nih.gov In individuals with a functional methylmalonyl-CoA mutase enzyme, the 13C-labeled carbon is cleaved off during the Krebs cycle and exhaled as 13CO2. labmedica.com The ratio of 13CO2 to 12CO2 in exhaled breath is measured over time by isotope ratio mass spectrometry. nih.gov

In patients with methylmalonic acidemia, a defect in this pathway leads to significantly lower 13CO2 exhalation. labmedica.com The results of the test have been shown to correlate strongly with disease severity; patients with severe forms of the disease have very low propionate oxidation, while those with milder forms or who have received a liver transplant have near-normal levels. labmedica.comnih.gov This makes the 13C-propionate breath test a valuable tool for gauging disease severity and assessing the efficacy of therapeutic interventions. nih.gov The test has demonstrated robust repeatability in both control subjects and patients with MMA. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocols

Biomarker Identification and Validation Research

The accurate and early detection of metabolic disorders associated with elevated this compound, such as methylmalonic acidemia (MMA), is critical for timely intervention. Research in this area is heavily focused on the identification and validation of robust biomarkers that can aid in diagnosis, monitoring, and the development of new therapies. nih.govresearchgate.net A biomarker must undergo a rigorous validation process to be considered a surrogate endpoint in clinical trials, demonstrating that it can reliably predict clinical outcomes. nih.gov

Identification of Primary and Secondary Metabolite Biomarkers

In metabolic disorders like MMA and propionic acidemia (PA), the enzymatic block leads to the accumulation of specific metabolites upstream of the defect. These are known as primary biomarkers. This compound itself is an isomer of propionylcarnitine (B99956) (C3), which is a key primary biomarker used in newborn screening for these conditions. nih.govduke.edu The accumulation of propionyl-CoA, a precursor, leads to the formation and elevation of several primary metabolites. nih.gov

Key primary biomarkers include:

Methylmalonic acid (MMA): A hallmark biomarker that accumulates in the plasma of patients with MMA due to the impaired conversion of methylmalonyl-CoA to succinyl-CoA. nih.govnih.gov

Propionylcarnitine (C3): A crucial marker for both PA and MMA, readily detectable by tandem mass spectrometry in dried blood spots for newborn screening. nih.govresearchgate.net

Methylcitric acid (MCA): Derived from the condensation of propionyl-CoA with oxaloacetic acid, MCA is another significant biomarker for both PA and MMA. nih.govnih.govnih.gov

Secondary metabolite biomarkers are those that are not directly in the affected metabolic pathway but change in response to the disease pathophysiology. These can provide additional insights into the systemic effects of the disorder. nih.govnih.gov

Examples of secondary biomarkers include:

Fibroblast growth factor 21 (FGF-21): A marker of mitochondrial dysfunction, its concentration can be significantly elevated in MMA patients and shows a response to treatments like liver transplantation. nih.govnih.gov

Growth differentiation factor-15 (GDF-15): Another marker associated with mitochondrial stress. nih.gov

Ammonium (B1175870): Elevated levels can be a secondary consequence of the metabolic disruption in organic acidemias. nih.govresearchgate.netnih.gov

Glycine: Can be conjugated with accumulated acyl-CoAs, and its levels may be altered. nih.gov

The table below summarizes key biomarkers investigated in research related to disorders of propionate metabolism.

| Biomarker Type | Biomarker Name | Associated Condition(s) | Clinical Relevance |

| Primary | Methylmalonic Acid | MMA | Diagnostic, accumulates due to enzymatic block. nih.govnih.gov |

| Primary | Propionylcarnitine (C3) | MMA, PA | Key newborn screening marker. nih.govresearchgate.net |

| Primary | Methylcitric Acid | MMA, PA | Diagnostic and monitoring purposes. nih.govnih.gov |

| Secondary | FGF-21 | MMA, PA | Indicates mitochondrial dysfunction. nih.govnih.gov |

| Secondary | GDF-15 | MMA | Marker of mitochondrial stress. nih.gov |

| Secondary | Ammonium | MMA, PA | Reflects acute metabolic decompensation. nih.govnih.gov |

Application of Machine Learning and Multivariate Statistical Methods for Biomarker Discovery

The complexity of metabolomic data, with its large number of variables, necessitates advanced analytical techniques for biomarker discovery. Machine learning (ML) and multivariate statistical methods are increasingly being applied to analyze this data, identify complex patterns, and discover novel biomarker signatures. ijcrt.orgfrontiersin.org

Multivariate Statistical Methods: Techniques such as Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA) are used to reduce the dimensionality of the data and identify metabolites that best discriminate between different groups (e.g., patients vs. healthy controls). researchgate.net These methods can reveal clusters and relationships within the data that are not apparent from univariate analysis. researchgate.net

Machine Learning Applications: ML algorithms are powerful tools for building predictive models from high-dimensional data. ijcrt.org In the context of MMA, a machine learning ensemble method was developed to improve the second-tier classification of patients from newborn screening data. nih.gov This approach aimed to reduce the high number of false-positive results that occur with initial screening based on C3 and C3/C2 ratios. nih.gov Algorithms like Random Forests and Support Vector Machines (SVM) can be trained on metabolomic profiles to identify the most discriminative features that can serve as potential biomarkers. ijcrt.org These data-driven approaches can identify novel biomarkers without prior knowledge of the underlying biology, as demonstrated in studies of other complex diseases. frontiersin.org

Research on Biomarker Ratios (e.g., C3/C2 ratios in Screening Research)

The use of biomarker ratios is a well-established strategy to improve the specificity and sensitivity of screening tests. In newborn screening for MMA and PA, the ratio of propionylcarnitine (C3) to acetylcarnitine (C2) is a critical primary biomarker. nih.gov

The rationale for using the C3/C2 ratio is that while C3 levels are elevated in affected newborns, C2 levels are typically normal. researchgate.net This makes the ratio a more robust indicator of the underlying metabolic block than C3 concentration alone, which can be influenced by other factors like diet. researchgate.netresearchgate.net Research has shown that the C3/C2 ratio is more reliable in differentiating affected from unaffected newborns, with less overlap between the two groups compared to C3 levels alone. researchgate.net

Different screening programs may use slightly different cutoff values for C3 and the C3/C2 ratio. For instance, one study reported screening positives for C3 levels >5 µmol/L and a C3/C2 ratio >0.18, while another used a C3/C2 cutoff of >0.4. researchgate.netfrontiersin.org Despite its utility, the C3/C2 ratio can still produce a high rate of false positives, necessitating second-tier testing to confirm a diagnosis. nih.govnih.gov

Omics Approaches in Metabolic Research

"Omics" technologies, particularly metabolomics, have revolutionized the study of inborn errors of metabolism. These approaches allow for the large-scale analysis of small molecules (metabolites) in biological samples, providing a comprehensive snapshot of the physiological state of an organism. mdpi.com

Untargeted Metabolomics for Comprehensive Biochemical Profiling

Untargeted metabolomics aims to measure as many metabolites as possible in a sample without a preconceived bias. mdpi.com This hypothesis-generating approach is particularly valuable for exploring the global biochemical changes that occur in diseases like MMA and for discovering novel biomarkers that may offer deeper insights into pathophysiology. sciety.orgresearchgate.net

Studies using high-resolution mass spectrometry have compared the untargeted metabolomic profiles of patients with MMA, PA, and cobalamin C deficiency. mdpi.comnih.gov These analyses have confirmed known biomarkers and identified new, potentially relevant metabolites. mdpi.com For example, one study identified 267 dysregulated metabolites in MMA patients, which were associated with key pathways including arachidonic acid, glutathione (B108866), and sphingolipid metabolism. sciety.orgresearchgate.net This comprehensive profiling can highlight previously unknown metabolic disruptions, such as alterations in steroid hormone profiles and markers of oxidative stress. mdpi.comnih.gov The power of untargeted metabolomics lies in its ability to broaden the understanding of a disease's biochemistry beyond the primary defect. mdpi.com

Targeted Metabolomics for Specific Acylcarnitine Analysis

In contrast to the broad-spectrum approach of untargeted metabolomics, targeted metabolomics focuses on the precise measurement and quantification of a specific, predefined set of metabolites. nih.gov This approach is central to the diagnosis and monitoring of disorders involving this compound, with a primary focus on the acylcarnitine profile. duke.edunih.gov

Tandem mass spectrometry (MS/MS) is the cornerstone technology for targeted acylcarnitine analysis in newborn screening and diagnostic settings. nih.gov The method allows for the multiplexed analysis of a panel of acylcarnitines from a single dried blood spot or plasma sample. nih.gov Quantification is typically achieved using the principle of stable isotope dilution, where known amounts of deuterium-labeled internal standards are added to the sample, ensuring high accuracy and reproducibility. duke.edu

This targeted analysis provides quantitative data on key disease markers like propionylcarnitine (C3) and other acylcarnitines that are crucial for differential diagnosis. duke.edu While flow-injection analysis with a precursor-ion scan is a well-established method, newer techniques may use liquid chromatography to separate isomeric species, further enhancing the specificity of the analysis. nih.gov Targeted metabolomics remains the gold standard for confirming and quantifying the specific acylcarnitine abnormalities initially flagged by screening. nih.govspandidos-publications.com

Research Models and Experimental Approaches for Studying 2 Methylmalonoyl Carnitine

In Vitro Cellular Models for Metabolic Studies

Cellular models provide a controlled environment to investigate the biochemical and cellular consequences of metabolic defects at a molecular level. For conditions associated with the accumulation of metabolites like 2-methylmalonoyl carnitine, several human cell-based models are utilized.

Patient-derived fibroblasts are a foundational in vitro model. These cells can be cultured from skin biopsies of individuals with metabolic disorders such as methylmalonic acidemia. They retain the patient's specific genetic mutations, allowing for direct study of the resultant enzymatic deficiencies and metabolic imbalances. For instance, fibroblasts from MMA patients can be used to measure the activity of methylmalonyl-CoA mutase and to analyze the profile of acylcarnitines and organic acids produced by the cells.

To overcome the limitations of primary cell lines, such as finite lifespan and variability between individuals, researchers have developed more standardized models. CRISPR-Cas9 gene-editing technology has been used to create specific mutations in immortalized human cell lines, such as Human Embryonic Kidney 293 (HEK293) cells. These genetically engineered cells can model specific aspects of metabolic diseases, providing a consistent and reproducible system for high-throughput screening of potential therapeutic compounds.

A significant advancement in in vitro modeling is the use of induced pluripotent stem cells (iPSCs). These cells are generated by reprogramming somatic cells, such as fibroblasts, from patients back to an embryonic-like pluripotent state. These iPSCs can then be differentiated into various cell types that are affected by the specific metabolic disorder, such as hepatocytes, neurons, or cardiomyocytes. This technology allows for the study of disease mechanisms in cell types that are difficult to obtain directly from patients and provides a platform for personalized medicine research.

These cellular models are instrumental in studying the metabolic flux and the impact of accumulated metabolites on cellular processes. For example, researchers can use stable isotope tracers to follow the metabolic fate of substrates like propionate (B1217596) and identify downstream metabolic bottlenecks and the formation of abnormal metabolites.

Table 1: Overview of In Vitro Cellular Models for Metabolic Studies

| Model Type | Description | Key Applications in Studying Metabolic Disorders |

|---|---|---|

| Patient-Derived Fibroblasts | Primary cells cultured from skin biopsies of patients. | - Diagnosis of enzymatic defects- Analysis of patient-specific mutations- Initial screening of therapeutic compounds |

| CRISPR-Edited Cell Lines | Immortalized cell lines (e.g., HEK293) with specific gene knockouts or knock-ins. | - Study of specific gene function- High-throughput drug screening- Consistent and reproducible experimental system |

| Induced Pluripotent Stem Cells (iPSCs) | Reprogrammed patient somatic cells that can be differentiated into various cell types. | - Disease modeling in relevant cell types (e.g., hepatocytes, neurons)- Investigation of developmental aspects of the disease- Platform for personalized medicine |

Animal Models in Metabolic Disorder Research

Animal models are indispensable for understanding the systemic effects of metabolic diseases and for preclinical testing of new therapies. Various animal models have been developed to recapitulate the complex pathophysiology observed in human metabolic disorders.

Mouse models are the most extensively used mammalian models for studying methylmalonic acidemia due to their genetic and physiological similarities to humans.

To create mouse models of MMA, researchers have employed various genetic engineering techniques. Knock-out (KO) models involve the complete inactivation of a specific gene, such as the Mut gene, which encodes the methylmalonyl-CoA mutase enzyme. Homozygous Mut knock-out mice often exhibit a severe phenotype with neonatal lethality, which, while challenging to work with, models the most severe forms of the human disease. nih.govchop.edu

Knock-in (KI) models involve replacing the mouse gene with a human gene carrying a specific disease-causing mutation. This approach allows for the study of specific patient mutations in a whole-organism context. For example, knock-in mice with the p.M700K mutation in the Mut gene have been generated to create a more viable model that still exhibits the biochemical hallmarks of MMA. nih.gov

Combining these strategies, such as creating mice that are heterozygous for a knock-out allele and a knock-in allele (Mut-ko/ki), can generate models with varying degrees of disease severity. nih.gov This "gene dose effect" allows for the study of a spectrum of phenotypes that can mirror the clinical heterogeneity seen in patients. mdpi.com

Mouse models of MMA successfully recapitulate many of the key features of the human disease. Biochemically, these mice exhibit elevated levels of methylmalonic acid in their blood, urine, and tissues. nih.govmdpi.com They also show increased concentrations of propionylcarnitine (B99956) (C3), a key biomarker for MMA in newborn screening. nih.govnih.gov

Physiologically, these mouse models can display a range of clinical signs, including poor growth, failure to thrive, and metabolic instability, particularly when challenged with a high-protein diet. mdpi.com The severity of the phenotype often correlates with the degree of residual enzyme activity, similar to what is observed in human patients. mdpi.com These models have been crucial for testing the efficacy of novel therapeutic approaches, including gene therapy and mRNA-based treatments. nih.gov

Table 2: Characteristics of Selected Mouse Models of Methylmalonic Acidemia

| Model | Genetic Modification | Key Phenotypic Features |

|---|---|---|

| Mut Knock-out (Mut-/-) | Complete deletion of the Mut gene. | - Neonatal lethality- High levels of methylmalonic acid and propionylcarnitine (C3)- Models severe, early-onset MMA |

| Mut Knock-in (Mut+/ki) | Carries a specific human MUT mutation (e.g., p.M700K). | - Viable with a milder phenotype- Elevated biochemical markers- Useful for studying long-term complications |

| Compound Heterozygote (Mut-ko/ki) | One knock-out allele and one knock-in allele. | - Intermediate phenotype between KO and KI models- Allows for the study of gene-dose effects |

The zebrafish (Danio rerio) has emerged as a powerful model organism for studying genetic diseases and for high-throughput screening of therapeutic compounds. researchgate.net Its advantages include rapid external development, optical transparency of embryos, and high genetic homology to humans. researchgate.net

While a specific zebrafish model for isolated methylmalonic acidemia has not been extensively described, the zebrafish has been used to model other inborn errors of metabolism and to study the effects of acylcarnitine accumulation. For instance, studies have used zebrafish to investigate the cardiac dysfunction caused by elevated levels of long-chain acylcarnitines. Researchers have also modeled carnitine palmitoyltransferase II (CPT2) deficiency in zebrafish, a disorder that also involves the accumulation of acylcarnitines.

The genetic tractability of zebrafish, through techniques like CRISPR/Cas9 and morpholino-based gene knockdown, allows for the creation of models for various metabolic disorders. researchgate.net These models can then be used to study the developmental consequences of the metabolic defect and to screen for small molecules that can ameliorate the disease phenotype. Given their utility in studying related metabolic pathways, zebrafish hold promise as a model for investigating the systemic effects of metabolites like this compound and for the discovery of potential therapeutic interventions.

While mice are the predominant mammalian model for MMA, other species can provide unique insights into specific aspects of metabolic disease. The rabbit, for example, has been used extensively in studies of lipid metabolism and diet-induced metabolic syndrome. nih.gov Rabbits share certain features of lipid metabolism with humans, making them a relevant model for studying the dyslipidemia that can be associated with organic acidemias. nih.gov

Interestingly, research in a rabbit model of long QT syndrome has demonstrated that propionic acid, a precursor to methylmalonic acid, can induce cardiac electrophysiological abnormalities. nih.gov This finding highlights the potential of the rabbit model for investigating the cardiovascular complications associated with the accumulation of metabolites in organic acidemias. While not a direct model of MMA, the rabbit can be a valuable tool for studying the systemic and organ-specific toxicities of the metabolites that accumulate in this and related disorders.

Emerging Research Directions and Future Perspectives on 2 Methylmalonoyl Carnitine

Investigation of Novel Roles of Acylcarnitines in Cellular Processes

Traditionally, acylcarnitines have been recognized for their essential role in transporting fatty acids into the mitochondria for β-oxidation. creative-proteomics.com However, a growing body of evidence indicates that they are not just passive shuttles but active participants in various cellular processes. Research is increasingly focused on elucidating these novel functions, which extend beyond simple energy metabolism.

Long-chain acylcarnitines (LCACs), for instance, have been shown to modulate cellular functions and trigger stress responses at high concentrations. escholarship.orgescholarship.org Their accumulation has been linked to effects on cardiac tissue, insulin (B600854) sensitivity, and inflammation. escholarship.org In cardiac cells, where fatty acids are a primary energy source, the buildup of LCACs under ischemic conditions can lead to significant electrophysiological and cellular responses. escholarship.org Furthermore, acylcarnitines are being investigated for their roles in neurotransmitter synthesis and their potential neuroprotective properties in the brain. creative-proteomics.com These findings suggest that acylcarnitines, including 2-Methylmalonoyl carnitine, may act as signaling molecules or metabolic regulators, influencing pathways that are critical for cellular homeostasis.

Exploration of Undiscovered Metabolic Interactions

The metabolic network of the cell is complex and highly interconnected. While the primary pathway involving this compound is linked to the catabolism of propionyl-CoA, its potential interactions with other metabolic pathways remain largely unexplored. Future research aims to map these undiscovered connections to gain a more holistic understanding of its metabolic impact.

In conditions like methylmalonic aciduria, the accumulation of methylmalonyl-CoA and subsequent formation of this compound can sequester the available pool of free Coenzyme A (CoA). This sequestration can have far-reaching consequences, affecting numerous CoA-dependent reactions, including the Krebs cycle and fatty acid oxidation. nih.govnih.gov L-carnitine therapy in these disorders helps to detoxify propionyl groups by forming propionylcarnitine (B99956), thereby freeing up CoA and restoring mitochondrial function. nih.govnih.gov The potential for this compound to influence other metabolic pathways, such as glucose metabolism and amino acid catabolism, through the modulation of the CoA pool is an active area of investigation. mdpi.commdpi.com The interplay between acylcarnitine accumulation and peroxisomal β-oxidation, which also produces various acyl-CoAs, is another area ripe for exploration. mdpi.com

Development of Advanced Analytical Platforms for Metabolite Quantitation

Accurate and sensitive quantification of metabolites is crucial for both clinical diagnostics and biomedical research. The development of advanced analytical platforms is a key research direction for the study of this compound and other acylcarnitines. Tandem mass spectrometry (MS/MS) is a cornerstone technique for acylcarnitine analysis, often used in newborn screening for metabolic disorders. nih.govnih.gov

Current research focuses on enhancing these platforms for higher throughput, greater sensitivity, and broader coverage of the metabolome. Ultra-high performance-hydrophilic interaction liquid chromatography-tandem mass spectrometry (UHP-HILIC-MS/MS) represents one such advancement, offering rapid and sensitive analysis of carnitine and a range of acylcarnitines in biological samples with minimal preparation. researchgate.net These methods allow for the detection of metabolites at very low concentrations, which is critical for early diagnosis and for studying subtle metabolic shifts. researchgate.netnih.gov The goal is to develop validated, high-throughput methods that can be seamlessly integrated into clinical laboratories and large-scale research studies.

| Analytical Technique | Common Application | Key Advantages |

| Tandem Mass Spectrometry (MS/MS) | Newborn screening, clinical diagnostics | High sensitivity, specificity, multiplexing capability |

| Liquid Chromatography-MS (LC-MS) | Targeted and untargeted metabolomics | Excellent separation, accurate quantification |

| UHP-HILIC-MS/MS | High-throughput bioanalysis | Rapid analysis time, high sensitivity, minimal sample prep |

| Gas Chromatography-MS (GC-MS) | Analysis of volatile compounds | High resolution, established libraries |

Integration of Multi-omics Data for Systems-Level Understanding

To fully comprehend the biological significance of this compound, it is essential to move beyond the study of single molecules and embrace a systems-level approach. The integration of multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—offers a powerful strategy to build a comprehensive picture of the metabolic landscape. mdpi.com

In the context of methylmalonic aciduria (MMA), a disease characterized by the accumulation of methylmalonyl-CoA, multi-omics profiling has already yielded significant insights. nih.govnih.gov These studies have revealed a profound dysregulation of the tricarboxylic acid (TCA) cycle and its replenishment (anaplerosis) by glutamine. nih.govnih.govresearchgate.net By combining data from different molecular layers, researchers can identify novel disease mechanisms and potential therapeutic targets. nih.govnih.gov Software packages and statistical methods are being developed to facilitate the integration of these large and complex datasets, enabling the identification of correlations and causal relationships between genes, proteins, and metabolites. youtube.com This approach will be instrumental in understanding how the accumulation of this compound perturbs cellular networks and contributes to disease pathology.

Mechanistic Studies of Mitochondrial Homeostasis and Repair in Metabolic Disorders